molecular formula C20H22O2 B423381 (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1084898-93-0

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B423381
CAS No.: 1084898-93-0
M. Wt: 294.4g/mol
InChI Key: NEDCOCFMBGWGCE-VGOFMYFVSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a tert-butyl group on one phenyl ring and a methoxy group on the other, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 4-tert-butylbenzaldehyde and 4-methoxyacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones.

Scientific Research Applications

(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one
  • 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
  • 3-(4-Nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

The presence of the tert-butyl group in (2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique steric and electronic effects, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological properties due to these structural differences.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-20(2,3)17-10-5-15(6-11-17)7-14-19(21)16-8-12-18(22-4)13-9-16/h5-14H,1-4H3/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDCOCFMBGWGCE-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

97.6 g (0.65 mol) of 4-methoxyacetophenone and 105.4 g (0.65 mol) of 4-(1,1-dimethylethyl)benzaldehyde were dissolved in 600 ml of methanol in a 1 1 round-bottom flask fitted with internal thermometer, reflux condenser and paddle stirrer. 20 g (0.05 mol) of 10% NaOH were then added at room temperature. The mixture was then stirred at 30° C. The crystals which formed were filtered off, washed with 50 ml of cold methanol and then dried under reduced pressure (150 mbar) at 75° C. Yield: 172 g (90% yield) of pale yellow crystals; m.p.: 114-116° C.; purity: >99%.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
105.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two

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